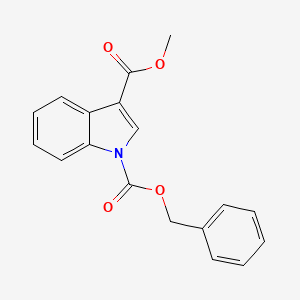
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
Métodos De Preparación
The synthesis of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 1H-indole-3-carbaldehyde: Used in the preparation of inhibitors for RNA polymerase II and Bcl-2 family proteins.
1-Benzyl 1H-indole-3-carboxylate: Known for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Actividad Biológica
1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H15N2O4
- Molecular Weight : 299.30 g/mol
- CAS Number : 131424-24-3
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.
Case Study: Induction of Apoptosis in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptotic markers.
Table 2: Effects on Cell Viability
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. Additionally, its structural features allow it to bind effectively to DNA, disrupting replication processes in cancer cells.
Research Findings
Recent studies have expanded the understanding of this compound's pharmacological potential:
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
Propiedades
Número CAS |
131424-24-3 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)15-11-19(16-10-6-5-9-14(15)16)18(21)23-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Clave InChI |
JFECJVXRKJGZPY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















